2-Methoxystypandrone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxystypandrone can be synthesized through a series of chromatographic purification steps from plant extracts. The process involves the use of column chromatography and various solvents such as ethyl acetate . The chemical structure is confirmed by spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxystypandrone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action:

2-Methoxystypandrone has been identified as a potent inhibitor of key signaling pathways involved in cancer progression. It primarily acts through the inhibition of:

- IL-6/STAT3 Signaling: 2-MS inhibits both IL-6-induced and constitutively activated STAT3 signaling in various human cancer cell lines. This is achieved through the inhibition of Janus kinase 2 (JAK2), which is crucial for activating STAT3. In HeLa cells, treatment with 10 μM of 2-MS significantly reduced JAK2 phosphorylation, thereby inhibiting tumor cell proliferation and inducing apoptosis .

- NF-κB Pathway: The compound also inhibits tumor necrosis factor-alpha (TNF-α) signaling via blocking IκB kinase β (IKKβ), which is essential for NF-κB activation. This dual inhibition positions 2-MS as a promising candidate for anticancer drug development .

Case Study:

In vitro studies demonstrated that 2-MS effectively suppressed the growth of tumor cells with activated STAT3 or NF-κB signaling, indicating its potential as a therapeutic agent against various cancers .

Neuroprotective Effects

Mechanisms of Action:

Recent studies have highlighted the neuroprotective capabilities of this compound, particularly in preserving blood-brain barrier (BBB) integrity and promoting neurogenesis. The compound's effects on oligodendrocyte precursor cells (OECs) were evaluated, revealing that it enhances cell viability by stimulating mitosis through the activation of the Nrf2 transcription factor .

Case Study:

In an experimental model involving acute ischemic conditions, administration of 2-MS resulted in improved brain function and increased survival rates among treated mice. The study indicated that 2-MS promotes cellular defense responses and redox homeostasis, which are critical for neuroprotection .

Modulation of Wnt Signaling

Mechanisms of Action:

Another significant application of this compound lies in its ability to inhibit Wnt signaling pathways, which are often dysregulated in cancer. Research has shown that 2-MS effectively suppressed Wnt signaling in triple-negative breast cancer cell lines, providing a potential strategy for targeting this aggressive cancer subtype .

Data Table: Inhibition of Wnt Signaling by this compound

| Cell Line | IC50 (µM) | Effect on Wnt Signaling |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | 15 | Significant inhibition |

| HCT116 (Colon Cancer) | 20 | Moderate inhibition |

| A549 (Lung Cancer) | 25 | Minimal inhibition |

Osteoclastogenesis Inhibition

Mechanisms of Action:

Research indicates that this compound can repress RANKL-mediated osteoclastogenesis by down-regulating TRAF6-TAK1 signaling pathways. This property is particularly relevant in treating metastatic bone diseases associated with advanced cancers .

Case Study:

In studies focused on bone metastatic disease models, treatment with 2-MS resulted in decreased osteoclast formation and activity, suggesting its utility as a therapeutic agent to mitigate bone-related complications in cancer patients .

Mecanismo De Acción

2-Methoxystypandrone exerts its effects by inhibiting key molecular targets and pathways:

Inhibition of Janus kinase 2 and I kappa B kinase: This leads to the suppression of signal transducer and activator of transcription 3 and nuclear factor-kappa B signaling pathways.

Anticancer Activity: By inhibiting these pathways, this compound induces apoptosis and inhibits the proliferation of cancer cells.

Comparación Con Compuestos Similares

2-Ethoxystypandrone: Another naphthoquinone with similar biological activities, particularly in inhibiting signal transducer and activator of transcription 3 signaling.

Juglone: A structurally related compound with similar phytotoxic and anticancer properties.

Uniqueness: 2-Methoxystypandrone is unique due to its dual inhibition of Janus kinase 2 and I kappa B kinase, making it a potent inhibitor of both signal transducer and activator of transcription 3 and nuclear factor-kappa B pathways . This dual inhibition is not commonly observed in similar compounds, highlighting its potential as a therapeutic agent .

Actividad Biológica

2-Methoxystypandrone (2-MS) is a naturally occurring naphthoquinone compound primarily isolated from the roots of Polygonum cuspidatum , a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C14H12O5

- Molecular Weight : 244.24 g/mol

- CAS Number : 158739-57-3

The structure of this compound features a naphthoquinone backbone, which is responsible for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Inhibition of Cancer Cell Growth : Research indicates that 2-MS inhibits the proliferation of various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and leukemia cells (Jurkat) by inducing apoptosis and cell cycle arrest .

- Mechanisms of Action : The compound acts as a dual inhibitor of the STAT3 and NF-κB signaling pathways, which are critical in cancer progression and survival . It has been shown to increase the expression of anti-apoptotic proteins such as BCL2 while decreasing pro-apoptotic markers like BAX and CASP3 .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Cytokine Modulation : It has been reported to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

- Cell Proliferation Inhibition : In Jurkat T cells, 2-MS was shown to inhibit cell proliferation and induce oxidative stress, further supporting its role as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- Bacterial Inhibition : Studies have indicated that 2-MS exhibits antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .

Antioxidant Activity

As an antioxidant agent, this compound helps in scavenging free radicals, thus protecting cells from oxidative damage. This property is crucial for its therapeutic potential in neurodegenerative diseases and other oxidative stress-related conditions .

Data Summary Table

Case Studies

- Study on Cancer Cell Lines : A study published in Natural Products demonstrated that treatment with this compound resulted in a significant reduction in cell viability across several cancer cell lines, with IC50 values indicating potent activity against MCF-7 and HepG2 cells .

- Inflammation Model : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, 2-MS was shown to significantly decrease levels of TNF-α and IL-6, highlighting its potential therapeutic application in inflammatory diseases .

- Antimicrobial Testing : A comprehensive evaluation of various extracts from Rumex japonicus containing this compound revealed substantial antibacterial activity against multiple pathogens, suggesting its potential use as a natural antimicrobial agent .

Propiedades

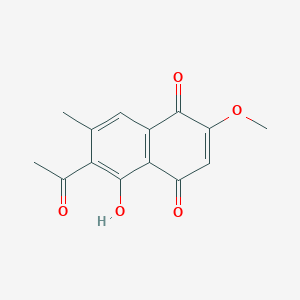

IUPAC Name |

6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHOVVYKCJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234258 | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85122-21-0 | |

| Record name | 2-Methoxystypandrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | 2-Methoxystypandrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.